molecular formula C24H34N2O5 B135737 Ramipril isopropyl ester CAS No. 295328-72-2

Ramipril isopropyl ester

Número de catálogo: B135737
Número CAS: 295328-72-2
Peso molecular: 430.5 g/mol
Clave InChI: WJWHJJCWHNPKTH-MQBSTWLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ramipril isopropyl ester involves the reaction of ramipril with isopropyl alcohol in the presence of an acid catalyst. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

Ramipril isopropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

Ramipril isopropyl ester, like ramipril, is a prodrug that is converted to its active form, ramiprilat, in the body. The conversion involves hydrolysis of the ester group. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Ramipril isopropyl ester is unique due to its ester group, which allows for different pharmacokinetic properties compared to its parent compound, ramipril. The ester group can influence the compound’s solubility, absorption, and metabolism, potentially offering advantages in drug formulation and delivery .

Actividad Biológica

Ramipril isopropyl ester, a derivative of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is primarily known for its role in managing hypertension and reducing cardiovascular risk. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant research findings and case studies.

Overview of Ramipril and Its Metabolite

Ramipril is a prodrug that is converted in vivo to its active form, ramiprilat. This conversion occurs mainly in the liver and kidneys. Ramiprilat functions as a competitive inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion, leading to sodium retention and further elevation of blood pressure .

The primary mechanism through which this compound exerts its effects involves:

  • ACE Inhibition : By inhibiting ACE, ramiprilat reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
  • Renoprotective Effects : Ramipril has been shown to decrease urinary albumin excretion in diabetic patients with nephropathy, indicating protective effects on renal function .
  • Cardiovascular Benefits : In high-risk patients, ramipril significantly reduces the rates of death from cardiovascular causes, myocardial infarction, and stroke .

Pharmacokinetics

The pharmacokinetics of ramipril and its ester derivatives indicate:

  • Absorption : Ramipril is rapidly absorbed after oral administration. The bioavailability can be affected by food intake.
  • Metabolism : The liver metabolizes ramipril to ramiprilat. The half-life of ramiprilat allows for once-daily dosing.
  • Clearance : Renal clearance rates for ramipril and ramiprilat are significantly higher in healthy individuals compared to those with renal impairment .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various patient populations:

  • Hypertension Management : In trials involving patients with mild to moderate hypertension, approximately 85% responded positively to treatment with doses ranging from 2.5 mg to 10 mg daily .
  • Cardiovascular Risk Reduction : In a study involving 9,297 high-risk patients without heart failure, treatment with ramipril resulted in a 22% reduction in the composite endpoint of myocardial infarction, stroke, or cardiovascular death compared to placebo .

Table 1: Clinical Outcomes with Ramipril Treatment

OutcomeRamipril Group (%)Placebo Group (%)Relative Risk Reduction
Death from cardiovascular causes6.18.10.74
Myocardial infarction9.912.30.80
Stroke3.44.90.68
Death from any cause10.412.20.84

Safety Profile

The safety profile of ramipril is generally favorable; however, potential adverse effects include:

  • Hypotension : Particularly in cases of overdose or when combined with other antihypertensive agents.
  • Renal Dysfunction : Monitoring is essential as renal function may decline in susceptible individuals.
  • Hepatotoxicity : Rare cases have been reported where discontinuation led to normalization of liver enzymes .

Case Studies

Recent case studies illustrate the clinical implications of ramipril use:

  • Case Study on Toxicity : A reported case involved a patient who ingested multiple ramipril tablets leading to significant hypotension and renal impairment. The measured concentration of ramiprilat was found to be within toxic ranges (562 ng/mL), emphasizing the need for careful dosing and monitoring .
  • Long-term Efficacy Study : A longitudinal study indicated that patients treated with ramipril showed sustained reductions in blood pressure over five years without significant adverse effects, reinforcing its role as a first-line treatment for hypertension .

Propiedades

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWHJJCWHNPKTH-MQBSTWLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295328-72-2
Record name Ramipril isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL ISOPROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramipril isopropyl ester
Reactant of Route 2
Reactant of Route 2
Ramipril isopropyl ester
Reactant of Route 3
Reactant of Route 3
Ramipril isopropyl ester
Reactant of Route 4
Reactant of Route 4
Ramipril isopropyl ester
Reactant of Route 5
Ramipril isopropyl ester
Reactant of Route 6
Ramipril isopropyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.